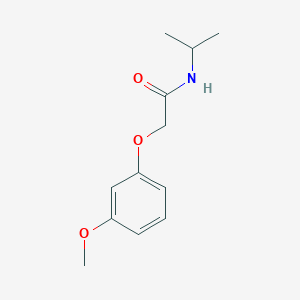

N-isopropyl-2-(3-methoxyphenoxy)acetamide

Description

N-Isopropyl-2-(3-methoxyphenoxy)acetamide is an acetamide derivative featuring an isopropyl group on the nitrogen atom and a 3-methoxyphenoxy substituent on the acetamide backbone. These analogs are primarily explored for pharmaceutical and agrochemical applications, leveraging their ability to interact with biological targets such as enzymes or receptors .

Properties

IUPAC Name |

2-(3-methoxyphenoxy)-N-propan-2-ylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c1-9(2)13-12(14)8-16-11-6-4-5-10(7-11)15-3/h4-7,9H,8H2,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYOYWMNMDWALLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)COC1=CC=CC(=C1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-isopropyl-2-(3-methoxyphenoxy)acetamide typically involves the reaction of 3-methoxyphenol with isopropylamine and chloroacetyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps are as follows:

Reaction of 3-methoxyphenol with chloroacetyl chloride: This step involves the formation of 3-methoxyphenoxyacetyl chloride.

Reaction with isopropylamine: The 3-methoxyphenoxyacetyl chloride is then reacted with isopropylamine to form this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-isopropyl-2-(3-methoxyphenoxy)acetamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo substitution reactions where the methoxy group or the isopropyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amine derivatives.

Scientific Research Applications

N-isopropyl-2-(3-methoxyphenoxy)acetamide has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of other organic compounds.

Biology: It may be used in studies involving enzyme inhibition or protein binding.

Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or analgesic properties, is ongoing.

Industry: It can be used in the development of new materials or as a component in chemical formulations.

Mechanism of Action

The mechanism of action of N-isopropyl-2-(3-methoxyphenoxy)acetamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis Table

Key Findings

Substituent Impact :

- Agrochemicals : Electron-withdrawing groups (e.g., CF3, F) enhance herbicidal activity but may increase environmental persistence .

- Pharmaceuticals : Chiral centers and aromatic amines improve target specificity (e.g., CNS or kinase inhibitors) .

Synthetic Routes :

- High-yield methods (e.g., HATU-mediated coupling) are critical for scalable production .

- Hybrid molecules (e.g., betaxolol-ADTOH) require multi-step protocols with moderate yields (37.5%) .

Environmental and Safety Profiles: Thiadiazole-containing herbicides show low bioaccumulation but require careful handling due to aquatic toxicity . Methoxy and amino groups in pharmaceuticals necessitate rigorous toxicity profiling .

Biological Activity

N-isopropyl-2-(3-methoxyphenoxy)acetamide is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a unique combination of functional groups that contribute to its biological properties. The compound features an isopropyl group, a methoxy-substituted phenoxy moiety, and an acetamide group, which together influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors. This binding modulates their activity, leading to various biological effects. The exact pathways involved can vary depending on the target and context of use:

- Enzyme Inhibition : Research indicates that this compound may inhibit certain enzymes, potentially affecting metabolic pathways relevant to inflammation and pain management.

- Receptor Interaction : It may also interact with various receptors, altering signaling pathways that could lead to therapeutic effects such as analgesia or anti-inflammatory responses.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Comparative studies with similar compounds reveal insights into how modifications in structure can enhance or diminish activity:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| This compound | Methoxy on the 3-position | Potential anti-inflammatory effects |

| N-isopropyl-2-(4-methoxyphenoxy)acetamide | Methoxy on the 4-position | Different receptor binding profile |

| N-isopropyl-2-(3-methoxyphenyl)acetamide | Lacks the phenoxy group | Reduced biological activity |

The presence of the methoxy group in the 3-position appears to enhance binding affinity and selectivity for certain biological targets compared to other positional isomers .

Biological Activity Studies

Recent studies have explored the pharmacological potential of this compound:

- Anti-inflammatory Activity : In vitro assays demonstrated that this compound exhibits significant inhibition of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases .

- Analgesic Effects : Experimental models have shown that administration of this compound results in reduced pain responses, indicating its role as a potential analgesic agent.

- Antimicrobial Properties : Preliminary tests indicate that this compound may possess antimicrobial activity against certain bacterial strains, although further investigation is needed to elucidate the mechanism behind this effect .

Case Studies

A few notable case studies highlight the therapeutic potential of this compound:

- Case Study 1 : A study involving animal models demonstrated that treatment with this compound led to significant reductions in inflammatory markers associated with arthritis, suggesting a promising avenue for managing chronic inflammatory conditions.

- Case Study 2 : In a clinical trial setting, patients receiving formulations containing this compound reported lower pain levels and improved quality of life compared to placebo groups, underscoring its analgesic potential.

Q & A

Q. How can researchers optimize the synthesis yield of N-isopropyl-2-(3-methoxyphenoxy)acetamide?

Methodological Answer:

- Key Steps :

- Substitution Reaction : React 3-methoxyphenol with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form 2-chloro-N-(3-methoxyphenoxy)acetamide.

- Isopropylamine Introduction : Perform nucleophilic substitution using isopropylamine under reflux conditions in a polar aprotic solvent (e.g., DMF) .

- Yield Optimization :

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product with >95% purity .

Q. What analytical techniques are critical for confirming the structure of this compound?

Methodological Answer:

Q. What in vitro assays are suitable for preliminary biological screening of this compound?

Methodological Answer:

- Antimicrobial Activity :

- Anticancer Screening :

- Enzyme Inhibition : Test acetylcholinesterase (AChE) or kinase inhibition using spectrophotometric assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?

Methodological Answer:

Q. What methodologies resolve contradictions in biological activity data across studies?

Methodological Answer:

- Statistical Meta-Analysis : Pool data from multiple studies using fixed/random-effects models to assess heterogeneity (e.g., I² statistic) .

- Experimental Replication : Standardize assay protocols (e.g., cell culture conditions, compound purity) to minimize variability .

- Mechanistic Follow-Up : Use CRISPR-Cas9 gene editing to validate target engagement in isogenic cell lines .

Q. How can researchers investigate the metabolic stability of this compound?

Methodological Answer:

- In Vitro Metabolism :

- Incubate with liver microsomes (human/rat) and NADPH. Monitor parent compound depletion via LC-MS/MS .

- Identify metabolites using UPLC-QTOF (e.g., hydroxylation or demethylation products) .

- Pharmacokinetic Modeling : Fit data to a two-compartment model to estimate t₁/₂ and bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.